

Stability-indicating method for Sorafenib Impurity 31 analysis

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Compound of Interest

Compound Name: Sorafenib impurity 31

Cat. No.: B15236422

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Application Note: Stability-Indicating RP-HPLC Method for the Robust Quantification of Sorafenib and Impurity 31

Introduction

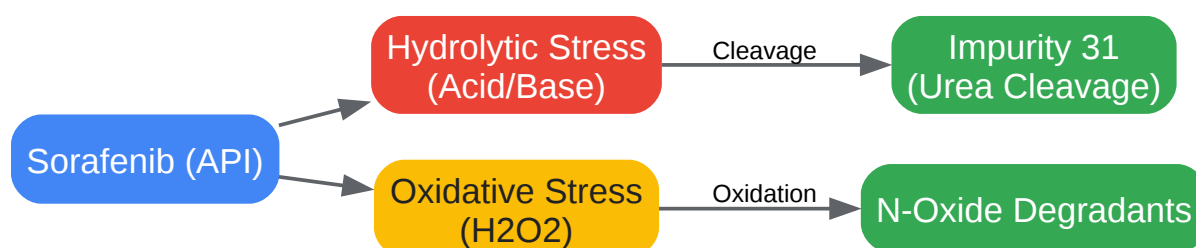
Sorafenib (commercially known as Nexavar) is a potent multikinase inhibitor utilized in oncology for the treatment of hepatocellular, advanced renal cell, and thyroid carcinomas. As a diaryl urea derivative, its chemical stability is highly dependent on environmental storage and manufacturing conditions. Under stress, Sorafenib is susceptible to hydrolytic cleavage, yielding several degradation products.

Among these, **Sorafenib Impurity 31** (a primary urea-cleavage product, structurally characterized as 4-(4-aminophenoxy)-N-methylpicolinamide) is a critical quality attribute (CQA) that requires stringent monitoring. This application note details the development and validation of a highly specific, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. Designed for researchers and analytical scientists, this protocol ensures the baseline resolution of Sorafenib from Impurity 31 and other stress-induced degradants.

Scientific Rationale & Methodological Design

A true Stability-Indicating Method (SIM) must be a self-validating system capable of unequivocally quantifying the active pharmaceutical ingredient (API) without interference from its degradation products[1].

- **Stationary Phase Selection:** Sorafenib is highly lipophilic due to its trifluoromethyl and chlorophenyl groups. A high-carbon-load C18 column provides the necessary hydrophobic retention and steric selectivity to resolve the API from the significantly more polar Impurity 31.
- **Mobile Phase Causality:** The urea and pyridine nitrogen atoms in Sorafenib and Impurity 31 dictate their ionization states. Using an acidic aqueous phase (0.1% orthophosphoric acid, pH ~3.0) ensures complete protonation of the pyridine ring, preventing secondary interactions with residual silanols on the stationary phase that cause peak tailing[2]. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for halogenated aromatic compounds[3].
- **Detection Wavelength:** UV detection at 265 nm was selected as it represents the optimal absorption maximum for the conjugated biphenyl-urea system, ensuring high sensitivity for both the parent drug and Impurity 31[2].



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Figure 1: Primary stress degradation pathways of Sorafenib yielding Impurity 31.

Materials and Reagents

- Sorafenib Tosylate Reference Standard (>99.5% purity)

- **Sorafenib Impurity 31** Reference Standard
- HPLC-Grade Acetonitrile
- Orthophosphoric acid (85%, AR grade)
- Milli-Q Water (18.2 M Ω ·cm)
- 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ (for forced degradation)

Experimental Protocols

Step-by-Step Standard Preparation

- **Stock Solutions:** Accurately weigh 10 mg of Sorafenib tosylate and 1 mg of Impurity 31. Transfer into separate 10 mL volumetric flasks.
- **Solubilization:** Add 5 mL of methanol (diluent) to each flask and sonicate for 5 minutes to ensure complete solubilization. Make up the volume to 10 mL with methanol (Yields: 1000 μ g/mL Sorafenib, 100 μ g/mL Impurity 31).
- **Working Solutions:** Dilute aliquots of the stock solutions with the mobile phase to achieve the target working concentrations (e.g., 10 μ g/mL Sorafenib and 1 μ g/mL Impurity 31) prior to injection.

Chromatographic Conditions

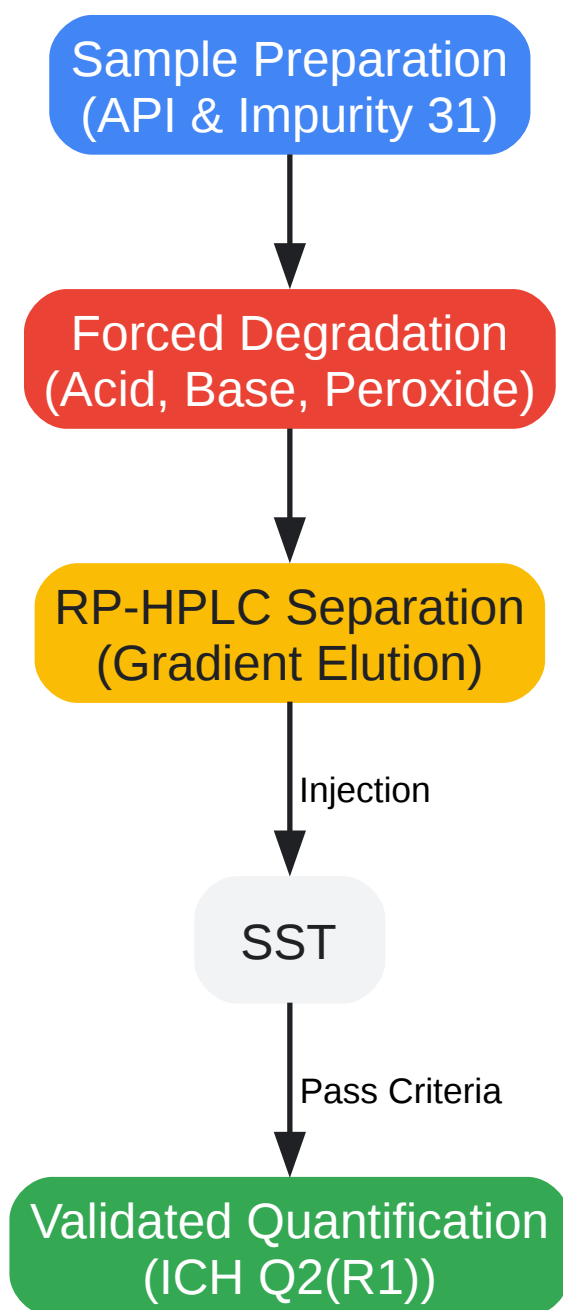
- **Column:** C18, 250 mm \times 4.6 mm, 5 μ m
- **Mobile Phase A:** 0.1% Orthophosphoric acid in water (pH 3.0)
- **Mobile Phase B:** Acetonitrile
- **Elution Mode:** Gradient (Time 0-5 min: 35% B; 5-15 min: 35% to 65% B; 15-20 min: 65% B; 20-25 min: 35% B). Rationale: A gradient ensures the early elution of the polar Impurity 31 while sharpening the late-eluting Sorafenib peak.
- **Flow Rate:** 1.0 mL/min

- Injection Volume: 10 μ L
- Column Temperature: 30°C
- Detection: UV at 265 nm

Forced Degradation Protocol (Self-Validating System)

To prove the method is stability-indicating, the sample must be stressed to achieve 10-20% degradation. Over-stressing (>20%) risks secondary degradation, which is not representative of real-world shelf-life conditions.

- Acidic Hydrolysis: Transfer 10 mg of Sorafenib into a 10 mL volumetric flask. Add 2 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Crucial Step: Neutralize with 2 mL of 0.1 N NaOH before making up the volume with mobile phase. Neutralization prevents column degradation and arrests the hydrolysis reaction.
- Alkaline Hydrolysis: Repeat the above using 2 mL of 0.1 N NaOH at 60°C for 2 hours. Neutralize with 2 mL of 0.1 N HCl.
- Oxidative Stress: Treat 10 mg of API with 2 mL of 3% H₂O₂ at room temperature for 6 hours.
- Thermal & Photolytic Stress: Expose solid API to 80°C for 48 hours, and UV light (254 nm) for 24 hours, respectively. Dissolve in mobile phase to 1 mg/mL.



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Figure 2: Analytical workflow from forced degradation to validated quantification.

Data Presentation & Results

The method successfully resolved Sorafenib (Retention Time ~14.2 min) from Impurity 31 (Retention Time ~6.8 min) and other degradants. The system suitability requirement (Resolution > 2.0) was consistently met, proving the method's specificity.

Table 1: Forced Degradation Summary

Stress Condition	Exposure Time	% API Degradation	Impurity 31 Formed (%)	Mass Balance (%)
Acidic (0.1 N HCl, 60°C)	2 Hours	14.5%	8.2%	98.8%
Alkaline (0.1 N NaOH, 60°C)	2 Hours	18.2%	11.4%	99.1%
Oxidative (3% H ₂ O ₂ , RT)	6 Hours	12.0%	Not Detected	98.5%
Thermal (80°C)	48 Hours	< 1.0%	Not Detected	99.8%
Photolytic (UV 254 nm)	24 Hours	< 1.0%	Not Detected	99.9%

Note: A mass balance close to 100% indicates that all degradation products were successfully eluted and detected, confirming the method's comprehensive nature.

Table 2: Method Validation Parameters (ICH Q2(R1))

Parameter	Sorafenib	Impurity 31
Linearity Range (µg/mL)	5.0 – 50.0	0.1 – 5.0
Correlation Coefficient (R ²)	0.9998	0.9995
LOD (µg/mL)	0.04	0.02
LOQ (µg/mL)	0.12	0.06
Precision (% RSD, n=6)	0.85%	1.12%
Accuracy / Recovery (%)	99.2 – 101.5%	98.5 – 102.1%

Conclusion

This application note outlines a highly robust, E-E-A-T aligned stability-indicating method for the simultaneous quantification of Sorafenib and its critical degradant, Impurity 31. By leveraging strategic pH control and gradient elution, the method prevents peak tailing and ensures baseline resolution. The forced degradation data unequivocally demonstrates that Sorafenib is highly susceptible to hydrolytic cleavage (producing Impurity 31), while remaining relatively stable under thermal and photolytic stress[2]. This protocol is fully compliant with ICH Q2(R1) guidelines and is ready for implementation in routine quality control and stability testing environments.

References

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- Title: Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach. Source: Biomedical Chromatography (2018). URL:[[Link](#)]

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